2-(butylsulfonyl)-4,6-diphenylnicotinonitrile
Description
Synthesis Analysis
The synthesis of 2-amino-4,6-diphenylnicotinonitriles, closely related to the target molecule, has been efficiently conducted in aqueous media using cellulose sulfuric acid as a catalyst, demonstrating a green chemistry approach with excellent yields and simple work-up procedures (Mansoor et al., 2014). Another method involves ultrasound-promoted synthesis in water, highlighting rapid, catalyst-free procedures for similar compounds (Safari et al., 2012).
Molecular Structure Analysis
Integrated structural and functional analyses reveal detailed insights into the molecular structure and electronic properties of compounds similar to our molecule of interest. X-ray diffraction and computational methodologies provide a comprehensive understanding of the orthorhombic crystallization, key interactions, and the significance of π–π stacking in determining molecular stability (Bakheit & Alkahtani, 2023).
Chemical Reactions and Properties
The reactivity and functionalization potential of related compounds, such as 3-bromo-2-(tert-butylsulfonyl)-1-propene, indicate versatile multi-coupling reactions yielding highly functionalized sulfones, showcasing the synthetic utility and chemical diversity achievable with sulfone-based reagents (Auvray et al., 1985).
Physical Properties Analysis
The synthesis and characterization of polymers incorporating sulfone and benzonitrile groups, like partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, highlight the influence of molecular structure on physical properties such as water uptake, proton conductivity, and methanol permeabilities, offering insights into material design for specific applications (Sankir et al., 2007).
Chemical Properties Analysis
Investigations into the electronic properties and reactivity of sulfone-based compounds, particularly those involving electron-withdrawing groups and extended π-conjugation, reveal significant insights into their behavior as electron acceptors and their interaction in charge-transfer complexes. Such studies provide a foundation for understanding the chemical properties and potential applications of 2-(butylsulfonyl)-4,6-diphenylnicotinonitrile and related compounds (Perepichka et al., 2000).
properties
IUPAC Name |
2-butylsulfonyl-4,6-diphenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-3-14-27(25,26)22-20(16-23)19(17-10-6-4-7-11-17)15-21(24-22)18-12-8-5-9-13-18/h4-13,15H,2-3,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIAYVNRQSVGRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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